molecular formula C4H7F2N B12851960 (R)-3,3-Difluoro-2-methylazetidine

(R)-3,3-Difluoro-2-methylazetidine

Cat. No.: B12851960
M. Wt: 107.10 g/mol
InChI Key: KKGBXWWINMKIKP-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3-Difluoro-2-methylazetidine is a chiral, fluorinated azetidine of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and a key scaffold for the design of novel bioactive molecules. The azetidine ring is a valued pharmacophore in pharmaceutical development, featured in compounds for its ability to influence the physicochemical properties and metabolic stability of drug candidates . The incorporation of fluorine atoms, as in this molecule, is a widely employed strategy to modulate a compound's lipophilicity, permeability, and overall pharmacokinetic profile. Fluorinated azetidine derivatives are actively researched in various therapeutic areas. Specifically, 3,3-difluoroazetidine motifs have been identified as core structures in the synthesis of potent tubulin polymerisation inhibitors, which are investigated as anticancer agents targeting breast cancer cell lines . Furthermore, azetidine derivatives have demonstrated potential in central nervous system (CNS) research, with applications explored as modulators of cortical catecholaminergic neurotransmission . The chiral (R)-enantiomer offers researchers a stereochemically defined building block for creating targeted probes and active pharmaceutical ingredients (APIs), making it crucial for studying structure-activity relationships. The product is provided with a typical purity of 98% and is available in various packaging sizes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

(2R)-3,3-difluoro-2-methylazetidine

InChI

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m1/s1

InChI Key

KKGBXWWINMKIKP-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1C(CN1)(F)F

Canonical SMILES

CC1C(CN1)(F)F

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of Fluorinated Azetidines

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

The construction of the strained four-membered azetidine ring is a synthetic challenge. The introduction of fluorine atoms at the 3-position and a methyl group at the 2-position, as in (R)-3,3-difluoro-2-methylazetidine, adds further layers of complexity to the reaction mechanisms.

Detailed Reaction Mechanisms for Intramolecular Cyclizations

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidine rings. acs.orgclockss.org This typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group on a γ-amino alcohol or a related precursor.

For the synthesis of this compound, a plausible intramolecular cyclization pathway would start from a chiral precursor such as (R)-4-substituted-3,3-difluoro-2-methyl-1-aminobutane, where the substituent at the 4-position is a good leaving group (e.g., a halide or a sulfonate ester). The reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism.

Mechanism:

Activation of the Hydroxyl Group (if starting from an amino alcohol): If the precursor is a γ-amino alcohol, the hydroxyl group is first converted into a better leaving group, for instance, by mesylation or tosylation.

Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group. This attack occurs from the backside, leading to the inversion of configuration if the carbon is chiral.

Ring Closure: The displacement of the leaving group results in the formation of the four-membered azetidine ring.

The presence of the gem-difluoro group at the 3-position can influence the reaction rate. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the nitrogen atom through an inductive effect, potentially slowing down the cyclization. ugent.be However, the steric bulk of these groups is also a factor to consider in the transition state geometry.

A representative, though not specific to the title compound, synthesis of 2-(trifluoromethyl)azetidines involves a four-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate, which includes imination, reduction, chlorination, and a base-induced ring closure. ugent.be This highlights the multi-step nature often required for constructing such substituted azetidines.

Mechanistic Pathways of Cycloaddition Reactions (e.g., Photocatalytic Reactions)

Cycloaddition reactions provide another powerful tool for the synthesis of azetidine rings. acs.org Among these, [2+2] cycloadditions are particularly relevant. Photocatalytic methods have emerged as a mild and efficient way to promote such reactions. rsc.org

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be a viable route to azetidines. rsc.org For the synthesis of this compound, this would involve the reaction of an appropriately substituted imine with a gem-difluoroalkene.

Proposed Photocatalytic Mechanism:

Excitation of the Photocatalyst: A photocatalyst, often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state. beilstein-journals.orgbeilstein-journals.org

Energy or Electron Transfer: The excited photocatalyst can then engage in either an energy transfer to one of the reactants (the imine or the alkene) or an electron transfer to generate a radical ion intermediate. In many cases, an energy transfer to the imine generates an excited triplet state. rsc.org

Stepwise Radical Cycloaddition: The excited imine can then react with the ground-state alkene in a stepwise manner. This involves the formation of a diradical intermediate.

Intersystem Crossing and Ring Closure: The diradical intermediate undergoes intersystem crossing to a singlet state, followed by ring closure to form the azetidine ring.

The regioselectivity and stereoselectivity of the cycloaddition are determined by the stability of the intermediate diradical and the steric and electronic properties of the substituents on both the imine and the alkene. For the formation of this compound, a chiral auxiliary or a chiral photocatalyst would be necessary to control the enantioselectivity.

Understanding Strain-Release Mediated Transformations

The high ring strain of azetidines makes them susceptible to ring-opening reactions, which can be harnessed for further synthetic transformations. chim.it While this section focuses on the formation of the azetidine ring, it is important to note that strain-release can also be a driving force in certain synthetic approaches. For instance, ring expansion of aziridines or ring contraction of larger heterocycles can lead to the formation of azetidines. acs.orgchim.it

Analysis of Stereochemical Control in Azetidine Synthesis

Achieving the desired stereochemistry, particularly the (R) configuration at the 2-position of 3,3-difluoro-2-methylazetidine, is a critical aspect of its synthesis. This requires a deep understanding of the factors that govern diastereoselectivity and enantioselectivity.

Origin of Diastereoselectivity and Enantioselectivity in Azetidine Formation

The stereochemical outcome of an azetidine synthesis is determined by the mechanism of the ring-forming step and the nature of the reactants and catalysts involved.

In Intramolecular Cyclizations: The stereochemistry is often dictated by the stereochemistry of the starting material. For the SN2 cyclization described in section 3.1.1, if the starting γ-amino alcohol is enantiomerically pure, the resulting azetidine will also be enantiomerically pure, with the stereochemistry at the newly formed stereocenter being inverted relative to the leaving group-bearing carbon. Diastereoselectivity can be an issue if there are other stereocenters in the molecule, and the transition state energies for the formation of different diastereomers will determine the product ratio.

In Cycloaddition Reactions: The diastereoselectivity and enantioselectivity of [2+2] cycloadditions can be controlled by various factors. The use of chiral auxiliaries on either the imine or the alkene can direct the approach of the other reactant, leading to the preferential formation of one diastereomer. Chiral Lewis acids or chiral photocatalysts can create a chiral environment around the reactants, influencing the facial selectivity of the cycloaddition and thus leading to an enantiomeric excess of one enantiomer. mdpi.com

For example, in the synthesis of β-lactams (azetidin-2-ones), which are structurally related to azetidines, the Staudinger cycloaddition of a ketene (B1206846) and an imine often proceeds with high diastereoselectivity, which is influenced by the substituents and the reaction conditions. mdpi.com

Role of Transition States and Kinetic vs. Thermodynamic Control

The stereoselectivity of a reaction is ultimately determined by the relative energies of the transition states leading to the different stereoisomeric products. acs.orgnih.gov

Kinetic vs. Thermodynamic Control: In many reactions, the product distribution is governed by kinetic control, meaning the major product is the one that is formed the fastest (i.e., via the lowest energy transition state). wikipedia.orglibretexts.orgmasterorganicchemistry.com This is often the case for reactions run at low temperatures. Under thermodynamic control, which is favored by higher temperatures and reversible reaction conditions, the major product is the most stable one. wikipedia.orglibretexts.orgdalalinstitute.com

For the synthesis of a strained ring like this compound, the ring-forming step is often irreversible, and thus the product distribution is under kinetic control. The diastereoselectivity will therefore depend on the energy difference between the transition states leading to the cis and trans (or different diastereomeric) products.

Transition State Analysis:

Computational studies can provide valuable insights into the geometries and energies of the transition states. acs.orgnih.govfrontiersin.org For an intramolecular SN2 cyclization, the transition state will involve a specific conformation of the acyclic precursor that allows for the optimal alignment of the nucleophilic nitrogen and the electrophilic carbon. Steric interactions between substituents in this transition state will determine which diastereomer is favored. For instance, substituents will prefer to occupy pseudo-equatorial positions in the chair-like transition state to minimize steric strain.

In a [2+2] cycloaddition, the geometry of the approach of the imine and alkene will dictate the stereochemical outcome. The transition state leading to the less sterically hindered product is generally lower in energy. The presence of the gem-difluoro group and the methyl group in the precursors to this compound will play a significant role in dictating the preferred transition state geometry and, consequently, the stereoselectivity of the reaction.

Reactivity and Transformations of Fluorinated Azetidine Rings

The chemical behavior of the azetidine ring in This compound is characterized by its susceptibility to reactions that relieve its significant ring strain, which is estimated to be around 27.7 kcal/mol for the parent azetidine structure. rsc.org However, unlike simple azetidines, the presence of geminal fluorine atoms at the C3 position and a methyl group at the C2 position introduces distinct electronic and steric factors that dictate the regioselectivity and feasibility of its transformations.

Nucleophilic ring-opening is a characteristic reaction of azetidines, driven by the release of ring strain. rsc.orgclockss.org For unsymmetrical azetidines like This compound , the site of nucleophilic attack is a critical question. The reaction typically requires activation of the ring nitrogen, either through protonation with an acid or quaternization to form a more reactive azetidinium salt. magtech.com.cnresearchgate.net

The regioselectivity of the attack is governed by a combination of steric and electronic effects. Generally, nucleophiles tend to attack the less sterically hindered carbon atom (C4). clockss.org However, electronic factors can override steric hindrance. In the case of This compound , the C2 carbon is attached to a methyl group, making it more sterically hindered than the C4 carbon. Furthermore, the powerful electron-withdrawing effect of the C3-difluoro group makes both adjacent carbons (C2 and C4) more electrophilic.

Studies on related 2-substituted azetidinium salts have shown that nucleophilic attack can be directed to the more substituted C2 position, particularly when the substituent can stabilize a developing positive charge, such as an aryl group. semanticscholar.orgrsc.org While a methyl group is less stabilizing, the precise outcome would depend on the nucleophile and reaction conditions. For instance, fluoride (B91410) ions have been successfully used to open 2-arylazetidinium salts, preferentially attacking the C2 position to yield tertiary alkyl fluorides. semanticscholar.orgrsc.org

Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Salts
Azetidinium Salt SubstrateNucleophile/ReagentConditionsMajor ProductYieldReference
2-(o-tolyl)azetidine-2-carboxylate derivativeTetrabutylammonium Fluoride (Bu₄NF)THF, 60 °CTertiary alkyl fluoride (C2-opening)71% semanticscholar.orgrsc.org
(S)-2-phenyl-N-tosylazetidineMethanol (MeOH) / Cu(OTf)₂0 °Cγ-amino ether (C4-opening)Good rsc.org
N-Boc-2-allyl-azetidineThiophenol / Chiral Phosphoric Acid-γ-amino sulfide (B99878) (C4-opening)- rsc.org

Ring expansion reactions provide a powerful method to convert strained azetidines into more complex and synthetically useful larger heterocyclic systems like pyrrolidines, piperidines, and oxazinanes. rsc.org These transformations are often initiated by the cleavage of a C-N bond, followed by intramolecular rearrangement.

Acid-mediated ring expansion is a common strategy. For example, 2,2-disubstituted azetidine carbamates have been shown to undergo a facile ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with a Brønsted acid. nih.govimperial.ac.uk The proposed mechanism involves protonation of the azetidine nitrogen, ring-opening to form a stabilized carbocation at C2, which is then trapped by the carbamate (B1207046) oxygen. nih.gov For This compound , a similar acid-mediated pathway could be envisioned, although the stability of the intermediate C2 carbocation would be modest.

Another notable method involves treating 2-(hydroxymethyl)azetidines with diethylaminosulfur trifluoride (DAST), which induces a ring expansion to yield 3-fluoropyrrolidines. umich.edu This rearrangement is stereospecific and proceeds through a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate that is regioselectively opened by a fluoride anion. umich.edu

Ring contraction of azetidines is a much less common process compared to ring expansion. However, certain photochemical or thermolytic conditions, particularly with highly functionalized azetidines, could potentially lead to fragmentation or rearrangement into smaller ring systems, though specific examples for fluorinated azetidines are scarce in the literature.

Table 2: Examples of Azetidine Ring Expansion Reactions
Azetidine SubstrateReagent/ConditionsExpanded ProductYieldReference
N-Boc-2-ester-2-arylazetidineTrifluoroacetic Acid (TFA)6,6-disubstituted 1,3-oxazinan-2-oneup to 96% nih.gov
N-benzyl-2-(hydroxymethyl)azetidineDAST, CH₂Cl₂N-benzyl-3-fluoropyrrolidine75% umich.edu
cis-2-(2-bromo-1,1-dimethylethyl)azetidinesAg⁺ salt, DMSO, 100 °C5,5-dimethylpiperidin-4-one- rsc.org

The substituents on the azetidine ring profoundly influence its physical properties, stability, and chemical reactivity. In This compound , both the gem-difluoro and methyl groups play crucial roles.

Gem-Difluoro Group (C3): The two fluorine atoms at the C3 position are the most impactful substituents.

Electronic Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. The C-F bond is highly polarized (C⁺-F⁻), which significantly lowers the electron density throughout the ring. The most dramatic consequence is a sharp decrease in the basicity of the azetidine nitrogen. The pKa of unsubstituted azetidine is approximately 11.29, whereas the pKa of 3,3-difluoroazetidine (B2684565) is drastically reduced to around 5.5-7.0. clockss.org This reduced basicity enhances the compound's resistance to metabolic oxidation and improves its ability to cross biological membranes.

Reactivity: The electron-withdrawing nature of the CF₂ group increases the electrophilicity of the adjacent C2 and C4 carbons, making them more susceptible to nucleophilic attack. This effect can also increase the reactivity of the ring towards certain ring-opening reactions.

Methyl Group (C2): The methyl group at the C2 position also influences reactivity.

Steric Hindrance: The methyl group provides steric bulk at the C2 position, which generally disfavors nucleophilic attack at this site compared to the unsubstituted C4 position. magtech.com.cn

Electronic Effect: As an alkyl group, the methyl substituent has a weak electron-donating effect, which can slightly counteract the electron-withdrawing effect of the fluorines at the C2 position.

Table 3: Effect of Fluorine Substitution on the Basicity (pKa) of Azetidines
CompoundpKaChange vs. AzetidineReference
Azetidine11.29- clockss.org
3-Fluoroazetidine8.66-2.63 researchgate.net
3,3-Difluoroazetidine~6.5-7.0~ -4.3 to -4.8

Advanced Applications of R 3,3 Difluoro 2 Methylazetidine As a Molecular Scaffold

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

(R)-3,3-Difluoro-2-methylazetidine serves as a valuable chiral building block, providing a rigid and stereochemically defined core for the synthesis of more elaborate molecules. The presence of the difluoro group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, which are critical for biological activity. The methyl group at the adjacent stereocenter offers an additional point of stereochemical control and a vector for further functionalization.

The strategic incorporation of the this compound moiety into larger, more complex heterocyclic systems is a key application in the pursuit of novel bioactive molecules. The azetidine (B1206935) ring can act as a central scaffold from which multiple functional groups and ring systems can be appended, leading to molecules with a high degree of three-dimensionality.

A notable example of this is the synthesis of a novel ketohexokinase (KHK) inhibitor for the potential treatment of fructose (B13574) metabolic diseases. In a 2023 study published in the Journal of Medicinal Chemistry, researchers described the discovery of 3-((S)-1-(7,7-Difluoro-2-((S)-2-methylazetidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl)propanoic acid. nih.gov This complex molecule features the methylazetidine unit linked to a di-fluorinated cyclopenta[d]pyrimidine core, which in turn is connected to a substituted pyrrolidine (B122466). The inclusion of the difluoro-methyl-azetidine motif was part of a strategy to improve drug distribution in target tissues. nih.gov This example underscores the utility of this building block in constructing highly functionalized, multi-ring heterocyclic systems with potential therapeutic applications. The synthesis of such complex structures highlights the robust nature of the azetidine scaffold and its ability to be integrated into multi-step synthetic sequences.

The incorporation of constrained amino acid mimics into peptides is a powerful strategy for improving their metabolic stability, bioavailability, and receptor-binding affinity. Azetidine-based amino acids are particularly effective in this regard, as they can induce specific conformational constraints on the peptide backbone. While direct incorporation of this compound into a peptide has not been extensively reported, the synthesis of related 3-fluoro-azetidine carboxylic acids has been explored as building blocks for peptide mimetics. acs.orgresearchgate.net These fluoro-analogues are designed to be stable isosteres of 3-hydroxyazetidine carboxylic acids, which are prone to degradation. acs.orgresearchgate.net

The this compound scaffold is a promising candidate for creating novel constrained amino acids. The difluoro group can act as a non-classical hydrogen bond acceptor and influence the local electronic environment, while the methyl group provides a handle for side-chain diversity. The synthesis of β,β-difluoro-α-amino acid derivatives through biomimetic enantioselective methods further highlights the interest in fluorinated amino acids for creating peptides with unique properties. nih.gov The commercial availability of this compound hydrochloride suggests its potential as a ready starting material for the synthesis of new classes of constrained, fluorinated amino acids for peptidomimetic drug discovery. activate-scientific.com

The development of chemical libraries based on novel scaffolds is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space and structure-activity relationships (SAR). The properties of this compound make it an attractive core for such libraries. The synthesis of 3,3-difluoroazetidines has been described as being amenable to library production. researchgate.net

While a specific library based on this compound has not been detailed in the literature, the synthesis of mini-libraries of related compounds, such as those incorporating a difluoromethoxy (CHF2O) motif with an azetidine core, has been reported. nih.govchemrxiv.org These efforts demonstrate the feasibility of using functionalized azetidines in parallel synthesis to generate diverse sets of molecules for screening. The commercial availability of a range of functionalized azetidines, including this compound, facilitates their use in creating libraries of compounds with varied substitution patterns for probing biological targets. activate-scientific.com

Utility in Asymmetric Catalysis and Ligand Design

Chiral amines are fundamental components of many successful ligands for asymmetric catalysis. The rigid framework and defined stereochemistry of this compound make it a theoretically interesting, yet underexplored, backbone for the design of novel chiral ligands.

The synthesis of chiral ligands from readily available chiral building blocks is a common strategy in asymmetric catalysis. While there are no specific reports on the synthesis of chiral ligands derived from this compound, the general utility of chiral azetidines and other strained ring systems in ligand design is well-established. For instance, chiral 2,3-disubstituted azetidines have been synthesized for use as chiral building blocks and potential ligands. nih.gov Furthermore, small libraries of tunable chiral pyridine–aminophosphine ligands have been developed from other chiral heterocyclic scaffolds and successfully applied in asymmetric hydrogenation. rsc.org The N-H functionality of this compound provides a convenient handle for the introduction of phosphine, coordinating aromatic, or other catalytically active groups. The fluorine atoms could also play a role in modulating the electronic properties of a resulting metal complex or in non-covalent interactions that influence enantioselectivity.

The ultimate test of a chiral ligand is its performance in enantioselective transformations. Although no catalytic applications of ligands derived from this compound have been documented, the broader class of chiral ligands based on nitrogen heterocycles has seen widespread success. For example, chiral ligands have been instrumental in the enantioselective C-H functionalization with transition-metal catalysts. mdpi.com Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-addition for the synthesis of chiral 3-aryl-1-indanones has been achieved with high enantioselectivity using a simple chiral monophosphine ligand. organic-chemistry.org

In the realm of organocatalysis, chiral amines and their derivatives are frequently employed. While proline and its derivatives are the most famous examples, the unique structural features of this compound could offer new avenues for the development of organocatalysts. The defined stereochemistry and the potential for electronic tuning by the fluorine atoms could lead to novel reactivity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, or cycloadditions.

Contributions to Materials Science and Related Technologies

The unique structural and electronic properties of this compound, stemming from the combination of a strained four-membered ring, stereospecific methylation, and geminal fluorine substitution, make it a valuable molecular scaffold in materials science. Its incorporation into larger molecular frameworks allows for the precise tuning of chemical, optical, and energetic characteristics, leading to the development of advanced materials for a variety of technological applications.

Precursor in the Development of Advanced Dyes for Bioimaging Applications

The this compound moiety is an innovative building block for creating sophisticated fluorescent dyes, particularly for high-resolution bioimaging. The introduction of the 3,3-difluoroazetidine (B2684565) group onto fluorophore backbones, such as rhodamine, has been shown to be a powerful strategy for fine-tuning their photophysical properties. mdpi.comresearchgate.net

The primary mechanism behind this tuning ability is the strong electron-withdrawing effect of the two fluorine atoms. In many rhodamine-based dyes, an equilibrium exists between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. youtube.com The electron-withdrawing nature of the difluoroazetidine substituent shifts this equilibrium. By synthesizing a rhodol dye with a 3,3-difluoroazetidinyl group, researchers created a dye with blue-shifted spectra, which they named 'Janelia Fluor 503' (JF 503). researchgate.net This demonstrates that incorporating this moiety can rationally modulate the dye's color and fluorescence. researchgate.netyoutube.com

Furthermore, this modification can enhance quantum yields and improve cell permeability, which are critical parameters for live-cell imaging. mdpi.comresearchgate.net The strategic placement of the this compound scaffold allows for the development of bright, photostable, and cell-permeable probes essential for advanced microscopy techniques. youtube.comgoogle.com The synthesis of the JF 503-HaloTag ligand, for instance, proved to be an excellent label for imaging histone H2B-HaloTag fusions in living cells. researchgate.net

Table 1: Photophysical Properties of a Rhodamine Dye Incorporating a 3,3-Difluoroazetidinyl Moiety
CompoundKey Structural MoietyMax. Absorption (λmax)Max. Emission (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Reference
Janelia Fluor 503 (JF 503)3,3-Difluoroazetidinyl503 nm529 nm8.3 × 104 M-1cm-10.87 researchgate.net

Components in the Engineering of Functional Materials for Optoelectronics (e.g., OLEDs, DSSCs)

In the field of optoelectronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) is fundamentally dependent on the electronic properties of their constituent organic materials. The this compound scaffold offers a route to engineer these properties with high precision.

The incorporation of fluorinated building blocks, such as 3,3-difluoroazetidine hydrochloride, has high potential in OLED and DSSC applications due to the ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ossila.com The strong electron-withdrawing nature of the gem-difluoro group on the azetidine ring can significantly lower the HOMO and LUMO energy levels of a conjugated molecule. This modulation is critical for optimizing device efficiency.

For OLEDs: Tuning the HOMO/LUMO levels of emitter or transport layer materials can improve charge injection and transport balance, leading to higher efficiency and longer device lifetimes. Fluorinated heterocyclic compounds are actively explored for these purposes. ossila.comrsc.org

For DSSCs: The efficiency of a DSSC is highly dependent on the alignment of the dye's energy levels with the semiconductor's conduction band (typically TiO₂) and the redox potential of the electrolyte. Introducing fluorine substituents into the dye structure can enhance light-harvesting performance and improve the charge transfer from the dye to the semiconductor. rsc.orgresearchgate.net The use of a fluorinated azetidine moiety could provide a method to systematically adjust these levels for optimal electron injection and reduced charge recombination. ossila.comresearchgate.net

Table 2: Role of Fluorinated Azetidine Scaffolds in Optoelectronic Materials
Device TypeKey Performance MetricInfluence of this compound Moiety
OLEDsCharge Injection/Transport BalanceLowers HOMO/LUMO levels, potentially improving electron injection and transport properties. ossila.com
DSSCsElectron Injection EfficiencyTunes HOMO/LUMO gap to optimize energy level alignment with the semiconductor conduction band. ossila.comrsc.org
DSSCsCharge Recombination RateThe electronegative fluorine atoms can create a blocking layer, potentially reducing unwanted recombination. researchgate.net

Utilization in the Synthesis of Energetic Materials

The synthesis of advanced high-energy density materials (HEDMs) is another area where the this compound scaffold is of significant interest. The defining characteristics of this building block—high ring strain (approx. 27.7 kcal/mol for the parent azetidine), the presence of dense fluorine atoms, and a nitrogen-containing heterocycle—are all desirable for creating powerful and stable energetic compounds. ossila.comresearchgate.netrsc.org

Research has demonstrated that combining a 3,3-difluoroazetidine (DFAZ) structure with nitrogen-rich heterocycles like triazoles can produce novel polycyclic energetic materials. ossila.comrsc.orgnih.gov In one study, a series of triazolyl polycyclic compounds were synthesized through the nucleophilic substitution of chlorinated bi-1,2,4-triazoles with 3,3-difluoroazetidine. rsc.orgnih.gov These new compounds exhibited high thermal stability, with decomposition temperatures exceeding 200 °C. rsc.orgnih.gov

Furthermore, energetic salts based on the 3,3-difluoroazetidinium (DFAZ) cation have been synthesized and characterized. rsc.org The combination of the high-tension four-membered ring and fluorine atoms contributes positively to key detonation properties such as specific impulse, detonation pressure, and detonation velocity. rsc.org These fluorine-containing heterocycles often exhibit superior density and enhanced stability compared to their non-fluorinated, nitrogen-rich counterparts. researchgate.netresearchgate.net For example, a 3,3-difluoroazetidinium nitroformate salt was found to have a higher specific impulse than the common propellant component ammonium (B1175870) dinitramide, along with good stability. rsc.org

Table 3: Properties of an Energetic Material Incorporating the 3,3-Difluoroazetidine (DFAZ) Moiety
CompoundDensity (ρ)Specific Impulse (Isp)Key FeaturesReference
3,3-Difluoroazetidinium Nitroformate Salt1.80 g/cm³263 sHigh specific impulse, relatively stable. rsc.org
Ammonium Dinitramide (ADN) (Reference)1.81 g/cm³202 sStandard propellant component. rsc.org

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